1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine;oxalic acid
Overview
Description
1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine oxalate is a chemical compound that belongs to the piperazine class of compounds. Piperazines are known for their diverse pharmacological properties and have been widely studied for their potential therapeutic applications. This particular compound features a benzyl group attached to the piperazine ring, along with a 2-(2-fluorophenoxy)ethyl substituent, making it a unique molecule with specific chemical and biological properties.
Preparation Methods
The synthesis of 1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine;oxalic acid typically involves several steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and the piperazine core.
Attachment of the 2-(2-fluorophenoxy)ethyl Group: This step involves the reaction of the benzylated piperazine with 2-(2-fluorophenoxy)ethyl bromide or a similar reagent.
Formation of the Oxalate Salt: The final step involves the reaction of the synthesized compound with oxalic acid to form the oxalate salt, which enhances the compound’s stability and solubility.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and piperazine positions, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free base form of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine oxalate has been studied for various scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a ligand in receptor binding studies and as a tool for studying neurotransmitter systems.
Medicine: Research has explored its potential therapeutic applications, including its use as an antipsychotic, antidepressant, or anxiolytic agent.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine;oxalic acid involves its interaction with specific molecular targets and pathways:
Receptor Binding: The compound may act as an agonist or antagonist at various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.
Enzyme Inhibition: It may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.
Signal Transduction: The compound may modulate intracellular signaling pathways, affecting cellular responses and gene expression.
Comparison with Similar Compounds
1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine oxalate can be compared with other similar compounds, such as:
1-Benzyl-4-[2-(4-fluorophenoxy)ethyl]piperazine: This compound has a similar structure but with a fluorine atom at the 4-position of the phenoxy group, which may result in different pharmacological properties.
1-Benzyl-4-[2-(2-chlorophenoxy)ethyl]piperazine: The presence of a chlorine atom instead of fluorine can lead to variations in receptor binding affinity and metabolic stability.
1-Benzyl-4-[2-(2-methoxyphenoxy)ethyl]piperazine: The methoxy group introduces different electronic and steric effects, potentially altering the compound’s biological activity.
The uniqueness of 1-Benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine;oxalic acid lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-4-[2-(2-fluorophenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O.C2H2O4/c20-18-8-4-5-9-19(18)23-15-14-21-10-12-22(13-11-21)16-17-6-2-1-3-7-17;3-1(4)2(5)6/h1-9H,10-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIYDJQZSRLRON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2F)CC3=CC=CC=C3.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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